3-Amino-2-(2,6-dichlorophenyl)propan-1-ol
Description
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 2,6-dichlorophenyl group at the second carbon and an amino group at the third carbon of a propan-1-ol backbone. This compound’s structural uniqueness lies in the juxtaposition of the electron-withdrawing dichlorophenyl group and the nucleophilic amino group, which may confer distinct chemical and biological properties. Such derivatives are often explored in pharmaceutical synthesis, particularly for central nervous system (CNS) agents, due to structural similarities with clonidine and related compounds .
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-2-(2,6-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-1-3-8(11)9(7)6(4-12)5-13/h1-3,6,13H,4-5,12H2 |
InChI Key |
ZSNIRPNQSNJXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)CO)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Scientific Research Applications
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
3-(2,6-Dichlorophenyl)propan-1-ol (CAS 14573-24-1)
- Molecular Formula : C₉H₁₀Cl₂O
- Molecular Weight : 205.08 g/mol
- Key Differences: Lacks the amino group at C3. The dichlorophenyl group is attached to C3 of the propanol chain instead of C4.
- This compound may serve as an intermediate in synthesizing more complex derivatives like the target compound .
2-Amino-1-(2,3-dichlorophenyl)propan-1-ol
- Molecular Formula: C₉H₁₁Cl₂NO
- Molecular Weight : ~219.9 g/mol
- Key Differences: Positional isomer with chlorine atoms at the 2,3-positions of the phenyl ring instead of 2,6. The amino group is at C7.
- This highlights the critical role of substituent positioning in biological activity .
Pharmacologically Relevant Compound: Clonidine Hydrochloride (CAS 4205-91-8)
- Molecular Formula : C₉H₁₀Cl₂N₃·HCl
- Molecular Weight : 266.56 g/mol
- Key Differences: Contains an imidazoline ring instead of a propanol backbone. The 2,6-dichlorophenyl group is linked to the imidazoline nitrogen.
- Implications: Clonidine is a well-established alpha-2 adrenergic agonist used for hypertension and ADHD. The imidazoline ring enhances receptor binding compared to linear amino alcohols, suggesting that the target compound may require structural optimization for similar efficacy .
Simple Amino Alcohols: DL-1-Amino-2-propanol (CAS 78-96-6)
- Molecular Formula: C₃H₉NO
- Molecular Weight : 75.10 g/mol
- Key Differences: A short-chain amino alcohol without aromatic substituents.
- Such compounds are often used as solvents or intermediates in organic synthesis .
Comparative Data Table
| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂NO | Not provided | ~219.9 | Amino at C3, 2,6-dichlorophenyl at C2 |
| 3-(2,6-Dichlorophenyl)propan-1-ol | C₉H₁₀Cl₂O | 14573-24-1 | 205.08 | Propanol with 2,6-dichlorophenyl at C3 |
| Clonidine Hydrochloride | C₉H₁₀Cl₂N₃·HCl | 4205-91-8 | 266.56 | Imidazoline ring with 2,6-dichlorophenyl |
| 2-Amino-1-(2,3-dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂NO | Not provided | ~219.9 | Amino at C2, 2,3-dichlorophenyl at C1 |
| DL-1-Amino-2-propanol | C₃H₉NO | 78-96-6 | 75.10 | Simple amino alcohol without aromatic groups |
Research Findings and Implications
Synthetic Pathways: describes a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate to functionalize propanol derivatives. This method could be adapted to introduce the amino group in the target compound via Gabriel synthesis .
Biological Activity : The 2,6-dichlorophenyl motif, as seen in clonidine, is critical for alpha-2 adrenergic receptor binding. The target compound’s linear structure may exhibit weaker receptor affinity compared to clonidine’s cyclic imidazoline system .
Positional Isomerism: The 2,3-dichloro isomer () demonstrates how minor structural changes can drastically alter electronic properties and bioactivity, underscoring the need for precise synthetic control .
Biological Activity
3-Amino-2-(2,6-dichlorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an amino group and a dichlorophenyl moiety, which are known to facilitate various interactions with biological targets, influencing enzyme activities and receptor functions.
Chemical Structure and Properties
The molecular formula of 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol is , with a molecular weight of approximately 234.12 g/mol. Its structure allows for diverse interactions within biological systems, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and engage in hydrophobic interactions via the dichlorophenyl group. These interactions can modulate the activity of various enzymes and receptors, leading to different biological effects. For instance, the compound has been shown to inhibit specific phospholipases, which play a crucial role in lipid metabolism and cell signaling pathways.
Biological Activity Overview
Research indicates that 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound has been observed to inhibit lysosomal phospholipase A2 (LPLA2), correlating with mechanisms that lead to phospholipidosis .
- Receptor Interaction : It may interact with neurotransmitter receptors, although specific receptor targets require further investigation.
Study 1: Inhibition of Phospholipase A2
In a controlled study, 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol was tested for its inhibitory effects on LPLA2. The results indicated an IC50 value of approximately 21 nM, demonstrating a strong inhibitory effect compared to other tested compounds .
Study 2: Antimicrobial Testing
A separate investigation evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 3.12 and 12.5 µg/mL, indicating promising antibacterial activity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol in comparison with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| 3-Amino-2-(2,6-dichlorophenyl)propan-1-ol | Structure | Antimicrobial, Enzyme Inhibition | IC50 = 21 nM (LPLA2), MIC = 3.12 - 12.5 µg/mL |
| Compound A | Structure | Antifungal | MIC = 0.25 µg/mL |
| Compound B | Structure | Antiviral | IC50 = 46 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
